
E3 ligase Ligand-Linker Conjugate 65
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E3 ligase Ligand-Linker Conjugate 65: is a compound that combines an E3 ligase ligand with a linker. This conjugate is designed to recruit the Cereblon protein and serves as a key intermediate for the synthesis of complete proteolysis-targeting chimeras (PROTACs) . PROTACs are bifunctional molecules that induce the degradation of target proteins by harnessing the ubiquitin-proteasome system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of E3 ligase Ligand-Linker Conjugate 65 involves the conjugation of an E3 ligase ligand, such as Thalidomide, with a linker. The process typically includes the following steps:
Activation of the E3 ligase ligand: The E3 ligase ligand is activated using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Linker attachment: The activated E3 ligase ligand is then reacted with a linker molecule under mild conditions, often in the presence of a base like triethylamine (TEA).
Purification: The resulting conjugate is purified using techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and high-throughput purification methods .
Análisis De Reacciones Químicas
Types of Reactions: E3 ligase Ligand-Linker Conjugate 65 undergoes various chemical reactions, including:
Substitution reactions: The conjugate can participate in nucleophilic substitution reactions, where the linker is replaced or modified.
Oxidation and reduction reactions: The compound can undergo redox reactions, altering the oxidation state of the ligand or linker.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium hydride (NaH) and solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions include modified conjugates with altered linkers or ligands, which can be further utilized in the synthesis of PROTACs .
Aplicaciones Científicas De Investigación
E3 ligase Ligand-Linker Conjugate 65 has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of PROTACs, which are valuable tools for studying protein degradation pathways.
Biology: The compound is employed in research to understand the role of E3 ligases in cellular processes and disease mechanisms.
Medicine: PROTACs derived from this compound are being explored as potential therapeutic agents for various diseases, including cancer and neurodegenerative disorders.
Mecanismo De Acción
E3 ligase Ligand-Linker Conjugate 65 functions by recruiting the Cereblon protein, which is part of the E3 ubiquitin ligase complex. The conjugate forms a ternary complex with the target protein and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein . This mechanism allows for the selective degradation of specific proteins, making it a powerful tool for targeted protein degradation .
Comparación Con Compuestos Similares
Cereblon-based PROTACs: These compounds also recruit the Cereblon protein and function similarly to E3 ligase Ligand-Linker Conjugate 65.
Von Hippel-Lindau (VHL) ligands: These ligands target the VHL E3 ligase and are used in the synthesis of VHL-based PROTACs.
Inhibitor of apoptosis proteins (IAP) ligands: These ligands target IAP E3 ligases and are used in the development of IAP-based PROTACs .
Uniqueness: this compound is unique due to its specific recruitment of the Cereblon protein, which allows for the targeted degradation of proteins that are not accessible by other E3 ligase ligands. This specificity makes it a valuable tool in the development of new therapeutic strategies .
Propiedades
Fórmula molecular |
C29H39N5O7 |
|---|---|
Peso molecular |
569.6 g/mol |
Nombre IUPAC |
tert-butyl 2-[2-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]methyl]piperazin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C29H39N5O7/c1-29(2,3)41-25(36)18-40-13-12-31-8-10-32(11-9-31)15-19-16-33(17-19)20-4-5-21-22(14-20)28(39)34(27(21)38)23-6-7-24(35)30-26(23)37/h4-5,14,19,23H,6-13,15-18H2,1-3H3,(H,30,35,37) |
Clave InChI |
PAHOLVOFFBFABB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)COCCN1CCN(CC1)CC2CN(C2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-3-phenyl-2-[(3R)-pyrrolidin-3-yl]propanoic acid;hydrochloride](/img/structure/B12362211.png)
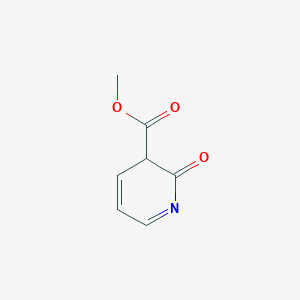
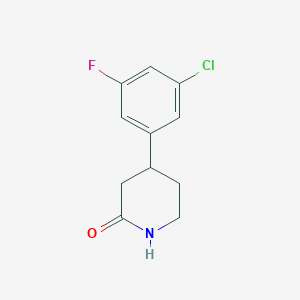

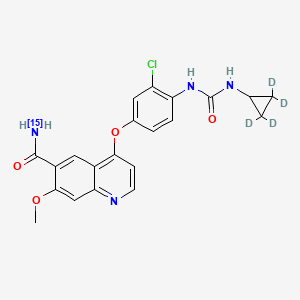
![8-amino-7-[(E)-but-2-enyl]-3-methyl-4,5-dihydropurine-2,6-dione](/img/structure/B12362254.png)

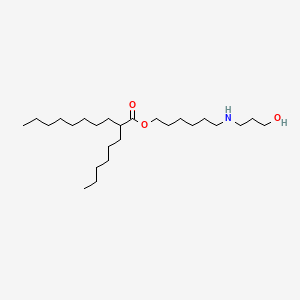
![7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-6-fluoro-4-oxo-1-(2,2,3,3-tetradeuteriocyclopropyl)quinoline-3-carboxylic acid;hydrochloride](/img/structure/B12362266.png)
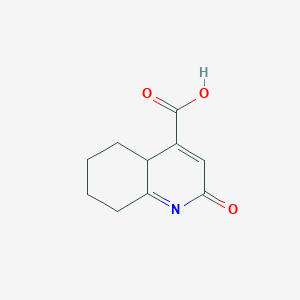

![7,8a-dihydro-1H-imidazo[1,2-a]pyrazin-8-one](/img/structure/B12362289.png)
